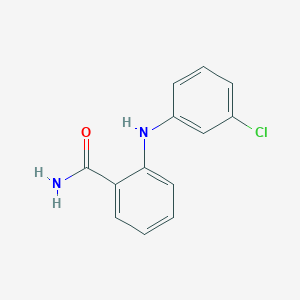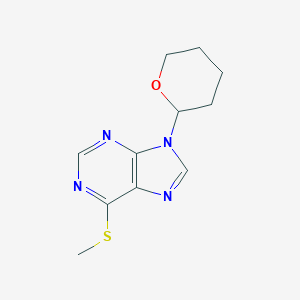
6-Methylsulfanyl-9-(oxan-2-yl)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylsulfanyl-9-(oxan-2-yl)purine, also known as MSoxP, is a purine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. MSoxP is a potent inhibitor of the enzyme cyclic nucleotide phosphodiesterase (PDE) and has been shown to have beneficial effects on a variety of physiological processes. In
Mechanism of Action
6-Methylsulfanyl-9-(oxan-2-yl)purine inhibits PDE activity, which results in an increase in intracellular cyclic nucleotide levels. Cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are important signaling molecules that regulate a variety of physiological processes. The increase in cyclic nucleotide levels by 6-Methylsulfanyl-9-(oxan-2-yl)purine leads to downstream effects that are responsible for its therapeutic effects.
Biochemical and Physiological Effects:
6-Methylsulfanyl-9-(oxan-2-yl)purine has been shown to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. 6-Methylsulfanyl-9-(oxan-2-yl)purine has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. In addition, 6-Methylsulfanyl-9-(oxan-2-yl)purine has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
6-Methylsulfanyl-9-(oxan-2-yl)purine has several advantages for lab experiments. It is easy to synthesize and has a high purity yield. Additionally, 6-Methylsulfanyl-9-(oxan-2-yl)purine has been extensively studied and has well-established mechanisms of action. However, there are also limitations to using 6-Methylsulfanyl-9-(oxan-2-yl)purine in lab experiments. It is a potent inhibitor of PDE, which can lead to off-target effects. Additionally, the effects of 6-Methylsulfanyl-9-(oxan-2-yl)purine may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for the study of 6-Methylsulfanyl-9-(oxan-2-yl)purine. One area of research is to further investigate its anti-inflammatory effects and potential use in the treatment of inflammatory diseases. Another area of research is to explore its anti-cancer effects and potential use in cancer therapy. Additionally, there is potential for 6-Methylsulfanyl-9-(oxan-2-yl)purine to be used in the treatment of neurological disorders, such as Alzheimer's disease. Further research is needed to fully understand the therapeutic potential of 6-Methylsulfanyl-9-(oxan-2-yl)purine.
Conclusion:
In conclusion, 6-Methylsulfanyl-9-(oxan-2-yl)purine is a purine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. Its inhibition of PDE activity leads to an increase in intracellular cyclic nucleotide levels, which has been linked to its anti-inflammatory, anti-cancer, and neuroprotective effects. While there are advantages and limitations to using 6-Methylsulfanyl-9-(oxan-2-yl)purine in lab experiments, there are several future directions for its study. Further research is needed to fully understand the therapeutic potential of 6-Methylsulfanyl-9-(oxan-2-yl)purine.
Synthesis Methods
6-Methylsulfanyl-9-(oxan-2-yl)purine is synthesized by reacting 6-methylthiopurine with 2,3-epoxypropyl methanesulfonate in the presence of a base. The resulting product is then hydrolyzed to yield 6-Methylsulfanyl-9-(oxan-2-yl)purine. This synthesis method has been optimized to produce high yields of pure 6-Methylsulfanyl-9-(oxan-2-yl)purine.
Scientific Research Applications
6-Methylsulfanyl-9-(oxan-2-yl)purine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 6-Methylsulfanyl-9-(oxan-2-yl)purine has been found to inhibit PDE activity, which leads to an increase in intracellular cyclic nucleotide levels. This increase in cyclic nucleotides has been linked to the beneficial effects of 6-Methylsulfanyl-9-(oxan-2-yl)purine.
properties
CAS RN |
13153-63-4 |
|---|---|
Product Name |
6-Methylsulfanyl-9-(oxan-2-yl)purine |
Molecular Formula |
C11H14N4OS |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
6-methylsulfanyl-9-(oxan-2-yl)purine |
InChI |
InChI=1S/C11H14N4OS/c1-17-11-9-10(12-6-13-11)15(7-14-9)8-4-2-3-5-16-8/h6-8H,2-5H2,1H3 |
InChI Key |
GVOCVQKJMYRRRA-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1N=CN2C3CCCCO3 |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3CCCCO3 |
Other CAS RN |
13153-63-4 |
synonyms |
6-methylsulfanyl-9-(oxan-2-yl)purine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)


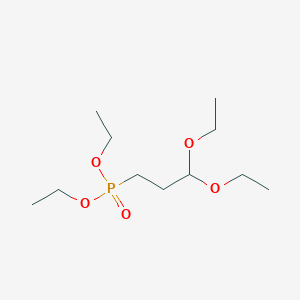
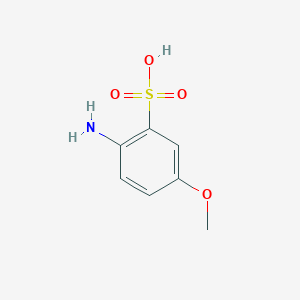
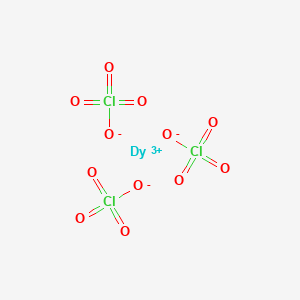
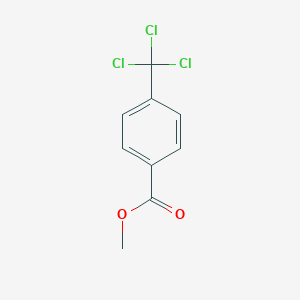

![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)
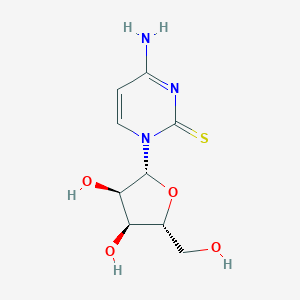
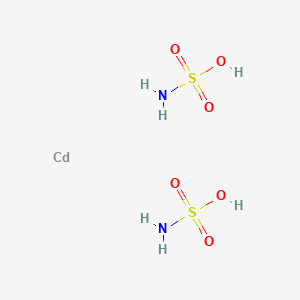
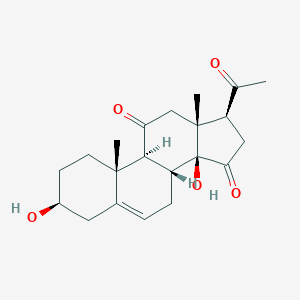
![Octadecanamide, N-[3-(dimethylamino)propyl]-, monoacetate](/img/structure/B84408.png)
